molecular formula C10H10BrF B3315711 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene CAS No. 951894-54-5

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene

Cat. No.: B3315711
CAS No.: 951894-54-5
M. Wt: 229.09 g/mol
InChI Key: KJEBHZRADWLTPM-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is a brominated allyl compound featuring a substituted phenyl ring with fluorine and methyl groups at the 2- and 4-positions, respectively.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBHZRADWLTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(2-fluoro-4-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides or halogens, resulting in the formation of dihalogenated or hydrohalogenated products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents like hydrogen bromide (HBr), chlorine (Cl2), or bromine (Br2) in solvents like acetic acid or carbon tetrachloride.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Addition: Formation of dibromo, bromo-fluoro, or hydroxy derivatives.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound belongs to a family of bromo-propenes with aromatic substituents. Key structural analogues include:

Compound Name Substituents on Phenyl Ring Key Structural Features Evidence ID
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 3-Cl, 5-F Halogen-rich; enhanced electrophilicity
2-Bromo-3-(4-tert-butylphenyl)-1-propene 4-tert-butyl Steric hindrance; electron-donating group
2-Bromo-3-[4-(methylthio)phenyl]-1-propene 4-SCH3 Thioether group; polarizable sulfur atom
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene 4-F on naphthyl ring Extended aromatic system; π-π interactions
  • Target Compound : The 2-fluoro-4-methylphenyl group introduces moderate steric bulk and electron-withdrawing effects (fluorine) balanced by the electron-donating methyl group. This may enhance stability in cross-coupling reactions compared to purely electron-deficient analogues .

Physical and Thermodynamic Properties

While experimental data for the target compound are unavailable, trends can be extrapolated from analogues:

Compound Name Boiling Point (°C) Density (g/cm³) Remarks Evidence ID
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 251 ± 35 (predicted) 1.53 ± 0.06 High density due to halogenation
3-Bromo-1-phenylpropene Not reported ~1.4 (estimated) Simpler structure; lower density
  • Target Compound: The fluorine and methyl groups likely increase boiling point slightly compared to non-fluorinated derivatives (e.g., 3-Bromo-1-phenylpropene) due to dipole interactions .

Biological Activity

2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is a compound of interest in medicinal chemistry and biological research due to its unique structural features. The presence of bromine and fluorine atoms, along with the propene backbone, suggests potential interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrFC_{12}H_{12}BrF. Its structure includes a bromine substituent and a fluorinated aromatic ring, which enhances its reactivity and interaction potential.

Property Value
Molecular FormulaC₁₂H₁₂BrF
Molecular Weight273.13 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to receptors and enzymes, while the bromine atom may facilitate nucleophilic substitution reactions. This compound has been investigated for its potential anti-inflammatory and analgesic effects, as well as its role in modulating enzyme activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds featuring similar structural motifs. For instance, compounds with fluorinated phenyl groups have shown promising antibacterial and antifungal activity against various strains.

Compound MIC (µM) Activity
This compoundNot specifically reportedPotentially active
3-(2-Fluoro-4-methylphenyl)-1-propene5.64 - 77.38 (S. aureus)Moderate activity
3-(3-Fluoro-4-methylphenyl)-1-propene8.33 - 23.15 (E. faecalis)Moderate activity

These findings suggest that the structural characteristics of this compound may confer similar biological activities.

Case Studies

  • Analgesic Effects : A study focused on the analgesic properties of fluorinated compounds indicated that modifications in the aromatic ring significantly influenced pain relief efficacy. While specific data on this compound is limited, its structural similarities to effective analgesics suggest potential therapeutic applications.
  • Anti-inflammatory Activity : Research into related compounds has shown that fluorinated derivatives can inhibit inflammatory pathways by modulating enzyme activity involved in prostaglandin synthesis. This pathway is crucial for understanding the anti-inflammatory potential of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals how variations in substituents affect biological activity.

Compound Name Structural Features Biological Activity
This compoundBromine and fluorine substituentsPotential anti-inflammatory and analgesic effects
3-(2-Fluoro-4-methylphenyl)-1-propeneFluorinated phenyl ringModerate antimicrobial activity
3-(3-Fluoro-4-methylphenyl)-1-propeneDifferent positioning of substituentsVaries based on specific substitutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene
Reactant of Route 2
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2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene

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